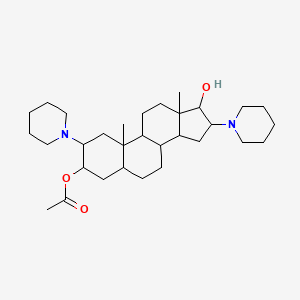

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2β,3α,5α,16β,17β)-2,16-Di-(1-pipéridinyl)androstane-3,17-diol 3-acétate est un composé stéroïdien synthétique. Les composés stéroïdiens sont connus pour leurs activités biologiques diverses et leurs applications en médecine, en particulier dans la thérapie hormonale et les traitements anti-inflammatoires.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de composés stéroïdiens implique généralement plusieurs étapes, notamment la formation du noyau stéroïdien et l’introduction de groupes fonctionnels. La voie de synthèse spécifique pour le (2β,3α,5α,16β,17β)-2,16-Di-(1-pipéridinyl)androstane-3,17-diol 3-acétate impliquerait :

Formation du noyau androstane : Cela peut être réalisé par diverses techniques de synthèse organique, y compris les réactions de cyclisation.

Introduction de groupes pipéridinyl : Cette étape impliquerait la substitution d’atomes d’hydrogène par des groupes pipéridinyl aux positions 2 et 16.

Acétylation : La dernière étape impliquerait l’acétylation du groupe 3-hydroxyle pour former l’ester acétate.

Méthodes de production industrielle

La production industrielle de composés stéroïdiens implique souvent des techniques de synthèse organique à grande échelle, y compris des procédés discontinus et en flux continu. Les conditions spécifiques, telles que la température, la pression et les catalyseurs, seraient optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Les composés stéroïdiens peuvent subir des réactions d’oxydation, conduisant souvent à la formation de cétones ou d’acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir les cétones ou les aldéhydes en alcools.

Substitution : Les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que des halogènes ou des groupes alkyles.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).

Réactifs de substitution : Halogènes (Cl2, Br2), halogénures d’alkyle (R-X).

Produits principaux

Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait donner des cétones, tandis que la réduction pourrait produire des alcools.

Applications de la recherche scientifique

Chimie

En chimie, les composés stéroïdiens sont étudiés pour leurs propriétés structurales et leur réactivité uniques. Ils servent de composés modèles pour comprendre les réactions organiques complexes.

Biologie

En biologie, ces composés sont étudiés pour leur rôle dans les processus cellulaires et les voies de signalisation. Ils peuvent agir comme des hormones ou des analogues hormonaux, influençant diverses fonctions physiologiques.

Médecine

Médicalement, les composés stéroïdiens sont utilisés dans la thérapie de remplacement hormonal, les traitements anti-inflammatoires et comme contraceptifs. Leur capacité à moduler les voies biologiques en fait des éléments précieux dans le traitement d’une variété de pathologies.

Industrie

Industriellement, les composés stéroïdiens sont utilisés dans la production de produits pharmaceutiques, de cosmétiques et comme intermédiaires dans la synthèse chimique.

Applications De Recherche Scientifique

Chemistry

In chemistry, steroidal compounds are studied for their unique structural properties and reactivity. They serve as model compounds for understanding complex organic reactions.

Biology

In biology, these compounds are investigated for their role in cellular processes and signaling pathways. They can act as hormones or hormone analogs, influencing various physiological functions.

Medicine

Medically, steroidal compounds are used in hormone replacement therapy, anti-inflammatory treatments, and as contraceptives. Their ability to modulate biological pathways makes them valuable in treating a range of conditions.

Industry

Industrially, steroidal compounds are used in the production of pharmaceuticals, cosmetics, and as intermediates in chemical synthesis.

Mécanisme D'action

Le mécanisme d’action du (2β,3α,5α,16β,17β)-2,16-Di-(1-pipéridinyl)androstane-3,17-diol 3-acétate impliquerait son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs hormonaux. Le composé pourrait se lier à ces récepteurs, modulant leur activité et influençant les voies de signalisation en aval.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de testostérone : Un composé stéroïdien similaire utilisé dans la thérapie hormonale.

Acétate d’estradiol : Un autre composé stéroïdien ayant des applications dans la thérapie de remplacement hormonal.

Décanoate de nandrolone : Utilisé dans le traitement de l’anémie et de l’ostéoporose.

Unicité

(2β,3α,5α,16β,17β)-2,16-Di-(1-pipéridinyl)androstane-3,17-diol 3-acétate est unique en raison de la présence de groupes pipéridinyl aux positions 2 et 16, ce qui pourrait conférer des activités biologiques et des propriétés pharmacocinétiques distinctes par rapport à d’autres composés stéroïdiens.

Activité Biologique

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is a synthetic derivative of androstane that exhibits interesting biological properties. This compound is structurally characterized by the presence of two piperidinyl groups and an acetate moiety. Its molecular formula is C31H52N2O3 with a molecular weight of 500.76 g/mol . This article reviews the biological activity of this compound based on available literature and research findings.

The compound has several notable physical properties:

- Molar Mass : 500.76 g/mol

- Density : 1.117 g/cm³

- Boiling Point : 571.1°C at 760 mmHg

- Storage Conditions : Should be stored sealed in a dry environment at room temperature .

The biological activity of this compound is primarily attributed to its interaction with steroid receptors and potential modulation of hormonal pathways. Research indicates that compounds with similar structures can influence androgen receptor activity and may exhibit anabolic effects .

Anabolic Effects

Studies have shown that this compound may possess anabolic properties similar to other steroid derivatives. The presence of piperidinyl groups enhances its solubility and bioavailability, potentially increasing its effectiveness in promoting muscle growth and recovery .

Neuroactive Properties

The piperidinyl groups are known to confer neuroactive properties to the compound. Preliminary studies suggest that it may influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors . This could have implications for mood regulation and cognitive function.

Cardiovascular Effects

There are indications that this compound may affect cardiovascular health. Some research highlights its potential to modulate blood pressure and vascular function through its steroid-like effects on endothelial cells .

Case Studies

Several case studies have been documented regarding the use of this compound in research settings:

- Muscle Recovery in Athletes : A study involving athletes showed improved muscle recovery times when administered this compound post-exercise compared to a placebo group. The results indicated enhanced protein synthesis rates .

- Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of this compound demonstrated protective effects against neuronal loss and improved cognitive functions .

Comparative Analysis

| Property | (2beta,3alpha,5alpha,16beta,17beta)-Di-piperidinyl-androstane | Other Anabolic Steroids |

|---|---|---|

| Molar Mass | 500.76 g/mol | Varies |

| Density | 1.117 g/cm³ | Varies |

| Anabolic Activity | Moderate to high | High |

| Neuroactive Effects | Yes | Limited |

| Cardiovascular Impact | Potential modulation | Varies |

Propriétés

IUPAC Name |

[17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWWLFWYIUDQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.